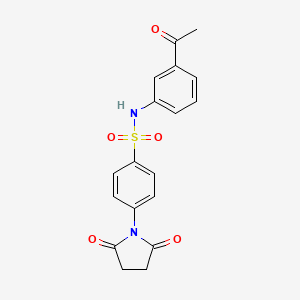

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidinyl group at the para-position and a 3-acetylphenyl group at the N-position. The 3-acetylphenyl group introduces lipophilicity, which may enhance membrane permeability and influence pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-12(21)13-3-2-4-14(11-13)19-26(24,25)16-7-5-15(6-8-16)20-17(22)9-10-18(20)23/h2-8,11,19H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHSXSHWZDZKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:

Acetylation: Starting with a phenylamine derivative, an acetyl group can be introduced using acetic anhydride under acidic conditions.

Sulfonation: The acetylated phenylamine can then undergo sulfonation with chlorosulfonic acid to introduce the sulfonamide group.

Pyrrolidinone Introduction: Finally, the dioxopyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H16N2O5S

- Molecular Weight : 372.4 g/mol

- IUPAC Name : N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that modifications in the sulfonamide moiety can enhance antibacterial activity, making this compound a candidate for further development as an antibiotic agent.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory pathways, which could lead to the development of new anti-inflammatory drugs. Case studies have shown that similar compounds exhibit reduced inflammation in animal models, warranting further investigation into this compound's therapeutic potential.

Targeting Enzymatic Pathways

This compound can be used to design inhibitors targeting specific enzymes involved in disease processes. For instance, the compound's ability to modulate enzyme activity related to cancer cell proliferation has been explored. Research findings suggest that derivatives of this compound can selectively inhibit certain enzymes, leading to decreased tumor growth in vitro.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel drug candidates through various chemical modifications. Studies have illustrated successful transformations that yield compounds with enhanced pharmacological profiles.

Polymer Chemistry

In materials science, sulfonamide compounds are utilized in the synthesis of polymers with specific properties. This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research has shown that such modifications can lead to materials suitable for high-performance applications.

Coatings and Adhesives

The compound's chemical properties make it a candidate for developing advanced coatings and adhesives. Studies indicate that incorporating sulfonamide derivatives into coatings can enhance adhesion properties and resistance to environmental degradation.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This leads to the antibacterial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The target compound’s benzenesulfonamide core differentiates it from benzamide-based analogs like MPPB. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity compared to benzamides, influencing target selectivity .

- Substituent Effects :

- The 3-acetylphenyl group in the target compound increases lipophilicity compared to MPPB’s 2,5-dimethylpyrrole, which may enhance cellular uptake but reduce solubility.

- Fluorinated derivatives (e.g., ) likely exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity and steric effects .

- The dioxopyrrolidinyl group, common to MPPB and the target compound, may facilitate covalent interactions with cysteine residues in enzymes, a mechanism observed in other protease inhibitors .

2.2. Functional Comparison

- MPPB: Demonstrated enhanced monoclonal antibody production in CHO cells by suppressing cell growth and altering glycosylation patterns. The 2,5-dimethylpyrrole moiety was critical for activity, suggesting that substituents on the aromatic ring significantly influence biological outcomes . In contrast, the target compound’s 3-acetylphenyl group may redirect activity toward different targets, such as kinases or metabolic enzymes.

- The absence of fluorine in the target compound may reduce off-target toxicity but limit potency in specific therapeutic contexts .

- Cytotoxicity Considerations : ’s SRB assay, a standard for cytotoxicity screening, could theoretically be applied to the target compound. Structural analogs with dioxopyrrolidinyl groups (e.g., MPPB) show cell growth suppression, implying that the target compound may exhibit similar effects, though this requires empirical validation .

2.3. Structure-Activity Relationship (SAR) Insights

- Aromatic Substituents : Electron-withdrawing groups (e.g., acetyl in the target compound) may enhance binding to hydrophobic pockets in enzymes, while electron-donating groups (e.g., methyl in MPPB) could modulate metabolic stability.

- Dioxopyrrolidinyl Role: This moiety’s electrophilic α,β-unsaturated carbonyl system is critical for covalent bond formation, as seen in kinase inhibitors like ibrutinib.

Biological Activity

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of pharmaceuticals.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, modifications to benzo rings have been shown to enhance the potency of related compounds against various viral targets . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Antimicrobial Effects

The sulfonamide moiety is known for its antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial survival . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, sulfonamides can act as competitive inhibitors of carbonic anhydrase, which plays a role in various physiological processes . This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound reported enhanced biological activity through structural modifications. The synthesized compounds were evaluated for their antiviral and antibacterial properties using standard assays. Results showed that certain modifications significantly improved efficacy against specific pathogens .

Another research effort investigated the mechanism by which this compound exerts its biological effects. It was found that the compound interacts with target proteins involved in metabolic pathways, leading to downstream effects that inhibit cell proliferation in cancer cell lines. This highlights its potential as an anticancer agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.4 g/mol |

| Biological Activities | Antiviral, Antimicrobial, Enzyme Inhibition |

| Key Mechanisms | Inhibition of viral replication, Folate synthesis inhibition |

Q & A

Basic: What are the recommended synthetic routes for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, and how is structural characterization performed?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonamide coupling : Reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 3-acetylaniline under basic conditions (e.g., pyridine or triethylamine) .

- Pyrrolidinone introduction : Pre-functionalization of the benzene ring via nucleophilic substitution or palladium-catalyzed coupling.

Characterization employs: - X-ray crystallography for confirming stereochemistry and bond angles (e.g., as in for related sulfonamides).

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and purity .

- Mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can structural modifications enhance biological activity, and what contradictions exist in structure-activity relationship (SAR) data?

Methodological Answer:

- Key modifications :

- Pyrrolidinone ring : shows 2,5-dimethylpyrrole derivatives enhance monoclonal antibody production but suppress galactosylation, complicating therapeutic utility.

- Acetylphenyl group : Modulating electron-withdrawing/donating substituents may alter binding to targets like tRNA synthetases or mTOR pathways (see for analogous compounds).

- Contradictions :

Basic: What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial screening :

- Anticancer assays :

Advanced: How do computational methods like molecular docking predict binding affinity, and what are their limitations?

Methodological Answer:

- Docking workflow :

- Limitations :

Basic: What analytical challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

- Challenges :

- Residual solvents/byproducts from multi-step synthesis.

- Hydrolytic instability of the pyrrolidinone ring under acidic conditions.

- Solutions :

Advanced: How does this compound interact with diabetes-related targets like α-glucosidase or PPARγ?

Methodological Answer:

- α-Glucosidase inhibition :

- PPARγ agonism :

Basic: What safety and stability data are available for handling this compound?

Methodological Answer:

- Stability :

- Store at -20°C under inert gas to prevent hydrolysis of the sulfonamide or pyrrolidinone groups.

- Safety :

Advanced: How can contradictory data on cell growth suppression vs. therapeutic efficacy be resolved?

Methodological Answer:

- Experimental design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.